2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid
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Overview
Description
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid is a complex organic compound with a molecular formula of C11H16N2O5 and a molecular weight of 256.25 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid involves multiple steps. One common method includes the reaction of 2-oxo-3H-pyrrol-1-yl acetic acid with 2-methylpropan-2-yl oxycarbonylamino under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH . The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic medium
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: Amines, thiols, polar solvents like DMF or DMSO
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
- **2-[2-(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxo-3H-pyrrol-1-yl]acetic acid
Uniqueness
Compared to similar compounds, 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid exhibits unique properties such as higher stability and specificity for certain molecular targets . These characteristics make it particularly valuable in research and development applications .
Properties
Molecular Formula |
C17H22N3O6+ |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7,11H,8-10H2,1-3H3,(H-,18,21,22,24)/p+1 |
InChI Key |
CUBJXVGQSJPCMN-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC(=O)O |
Origin of Product |
United States |
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